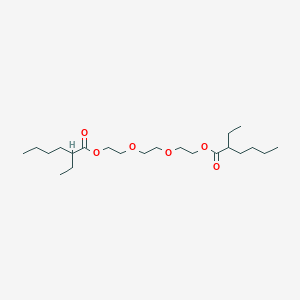

Triethylene glycol bis(2-ethylhexanoate)

Description

Properties

IUPAC Name |

2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H42O6/c1-5-9-11-19(7-3)21(23)27-17-15-25-13-14-26-16-18-28-22(24)20(8-4)12-10-6-2/h19-20H,5-18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRQDZJMEHSJOPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)OCCOCCOCCOC(=O)C(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026564 | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

94-28-0 | |

| Record name | Eastman TEG-EH | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethylene glycol di(2-ethylhexoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[1,2-ethanediylbis(oxy-2,1-ethanediyl)] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triethylene glycol bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-ethylenedioxydiethyl bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIETHYLENE GLYCOL BIS(2-ETHYLHEXANOATE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GE16EV367Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical and physical properties of Triethylene glycol bis(2-ethylhexanoate)?

An In-depth Technical Guide to Triethylene Glycol Bis(2-Ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH or Flexol plasticizer 3GO, is a synthetic organic compound with the CAS Registry Number 94-28-0.[1] It is an ester formed from triethylene glycol and 2-ethylhexanoic acid.[2] This document provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a focus on data relevant to scientific and research professionals. While primarily an industrial chemical, its properties as a solvent and its potential as a contact allergen are of interest in broader research contexts.[2][3]

Chemical and Physical Properties

Triethylene glycol bis(2-ethylhexanoate) is a colorless to very slightly yellow, odorless liquid.[2][4][5] It is characterized by low vapor pressure, low water solubility, and high stability under normal conditions.[1][6] Its low viscosity and excellent low-temperature resistance make it a versatile compound in various applications.[7][8]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 94-28-0 | [1][2] |

| Molecular Formula | C₂₂H₄₂O₆ | [2][9] |

| Molecular Weight | 402.6 g/mol | [1][2] |

| IUPAC Name | 2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate | [2] |

| Synonyms | Flexol plasticizer 3GO, 3G8, TEG-EH, Triethylene glycol di-2-ethylhexoate | [10][11][12] |

| Appearance | Colorless to slightly yellow, clear liquid | [2][4][13] |

| Odor | Odorless | [1][2] |

Physicochemical Data

| Property | Value | Reference |

| Density | ~1.0 g/mL (0.97 g/mL at 25 °C) | [2][4][14] |

| Melting Point | -50 °C | [2][4][10] |

| Boiling Point | 344 °C (at 760 mmHg) | [4][10][14] |

| 200-210 °C (at 0.5 Torr) | [12] | |

| Flash Point | >230 °F (>110 °C) / 194.6 °C | [10][12][14] |

| Water Solubility | Insoluble | [1][7][12] |

| Refractive Index (n20/D) | ~1.445 - 1.451 | [12][14] |

| Viscosity (at 20°C) | 16.1 ± 0.3 mPa·s / 16.414 mPa·s | [14][15] |

| Octanol/Water Partition Coeff. (XLogP3) | 5.57 | [12] |

Toxicological Data

| Test Type | Species | Value | Reference |

| Oral LD50 | Rat | 31 g/kg | [6][16] |

| Oral LD50 | Mouse | >3200 mg/kg | [6] |

| Dermal LD50 | Rabbit | 14100 µL/kg | [6][16] |

| Dermal LD50 | Guinea Pig | >20 mL/kg | [6] |

Experimental Protocols

The synthesis of Triethylene glycol bis(2-ethylhexanoate) is primarily achieved through two main pathways: direct esterification and transesterification.

Synthesis via Direct Esterification

This method involves the reaction of triethylene glycol with an excess of 2-ethylhexanoic acid, typically in the presence of a catalyst.[9]

Methodology:

-

Reactant Charging: A 2 L four-neck flask equipped with a stirrer, internal thermometer, and a water separator is charged with triethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid (based on the hydroxyl groups to be esterified).[9]

-

Catalyst and Adsorbent Addition: Tetraisopropyl orthotitanate (0.045 mol% based on triethylene glycol) is added as a catalyst. Activated carbon (1% by weight of the total reaction mixture) may also be added.[9]

-

Reaction Conditions: The mixture is heated to 220°C while stirring. A reduced pressure is applied (initially down to 600 hPa, then lowered to 400 hPa after 1 hour, and further to 300 hPa after another 3 hours) to facilitate the removal of water formed during the reaction.[9]

-

Reaction Monitoring: The progress of the reaction is monitored by continuously weighing the water collected in the separator and by taking samples for gas chromatography (GC) analysis.[9]

-

Reaction Termination: The reaction is concluded when the GC analysis indicates a product content of at least 97% and the residual hydroxyl number is no more than 5.0 mg KOH/g. The typical esterification time is around 8 hours.[9]

-

Purification: Excess 2-ethylhexanoic acid is removed by distillation at 180°C and 2 hPa.[9] The crude ester can be further treated with additional activated carbon to remove catalyst residues.[9]

Synthesis via Transesterification

This process involves the reaction of methyl-2-ethylhexanoate with triethylene glycol. It offers an alternative route that can avoid multiple synthesis and purification steps associated with starting from 2-ethylhexanoic acid.[17][18][19]

Methodology:

-

Reactant Mixing: Methyl-2-ethylhexanoate and triethylene glycol are combined in a reaction vessel. A mole ratio of 10:1 (methyl-2-ethylhexanoate to triethylene glycol) has been reported.[17][19]

-

Catalyst Addition: A suitable catalyst is added to the mixture. Catalysts can include Brønsted acids like p-toluenesulfonic acid (PTSA) (e.g., 5 mol%) or bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium methoxide, or titanium isopropoxide.[17][18]

-

Reaction Conditions: The mixture is heated to a temperature between 100°C and 180°C for a period of 2 to 8 hours. For example, heating at 138°C for 6 hours has been shown to produce a high yield.[17]

-

Byproduct Removal: The reaction produces methanol (B129727) as a byproduct, which is continuously separated from the reaction mixture to drive the equilibrium towards the product.[17][18]

-

Product Isolation: After the reaction is complete, the final product, triethylene glycol di-2-ethylhexanoate, is isolated from the mixture.[17] The product yield can be analyzed by gas chromatography.[17][19]

Applications in Research and Industry

Triethylene glycol bis(2-ethylhexanoate) has a range of applications stemming from its physical properties.

-

Plasticizer: Its primary use is as a plasticizer to enhance flexibility, durability, and low-temperature performance in polymers.[1][10] It is a special plasticizer for polyvinyl butyral (PVB) in safety glass and is also used in PVC, polystyrene (PS), and synthetic rubbers.[1][7][8]

-

Solvent and Carrier: It serves as a solvent for organic synthesis and has been used in the extraction and purification of biomolecules like proteins and enzymes.[2] It also functions as a carrier in Bulk Liquid Membrane (BLM) processes for the selective extraction of alkali metal ions (Na⁺, K⁺, Li⁺).[1][2]

-

Viscosity Modifier: The compound is used to adjust the flow properties of liquids and pastes, which is particularly important in the manufacturing of PVB films for automotive windshields.[10]

-

Contact Allergen Research: It has been identified as a contact allergen in a case study involving spectacle frames, making it a compound of interest in dermatological and materials science research.[1][3]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the direct esterification synthesis of Triethylene glycol bis(2-ethylhexanoate).

Caption: Workflow for the direct esterification synthesis of TEG-EH.

Safety and Handling

Triethylene glycol bis(2-ethylhexanoate) is stable under normal temperatures and pressures.[6] It is incompatible with strong oxidizing agents.[6] Standard laboratory personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical to avoid eye and skin contact.[6] It should be stored in a cool, dry, well-ventilated area in a closed container.[2][6] In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam can be used as extinguishing media.[15] As noted, it has been identified as a contact allergen, and appropriate precautions should be taken by susceptible individuals.[3]

References

- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethylene glycol bis(2-ethylhexanoate) | 94-28-0 [chemicalbook.com]

- 5. Triethylene glycol bis(2-ethylhexanoate) CAS#: 94-28-0 [m.chemicalbook.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Page loading... [wap.guidechem.com]

- 8. sincerechemical.com [sincerechemical.com]

- 9. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

- 11. Triethylene glycol di(2-ethylhexoate) (CAS 94-28-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. echemi.com [echemi.com]

- 13. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]

- 14. Triethylene glycol bis(2-ethylhexanoate) CAS 94-28-0 3GEH - Buy Triethylene glycol bis(2-ethylhexanoate), 94-28-0, 3GEH Product on BOSS CHEMICAL [bosschemical.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. 2017erp.com [2017erp.com]

- 17. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]

- 18. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]

- 19. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]

An In-depth Technical Guide to Triethylene Glycol Bis(2-Ethylhexanoate) (CAS 94-28-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and applications of Triethylene Glycol Bis(2-Ethylhexanoate), CAS number 94-28-0.

Core Characterization Data

Triethylene glycol bis(2-ethylhexanoate) is a colorless and odorless liquid ester. It is recognized for its low vapor pressure and limited solubility in water, which contributes to its stability and versatility as a reagent in scientific research.[1]

Physicochemical Properties

The fundamental physicochemical properties of Triethylene glycol bis(2-ethylhexanoate) are summarized in the table below.

| Property | Value | Source |

| CAS Number | 94-28-0 | [2] |

| Molecular Formula | C22H42O6 | [3][4] |

| Molecular Weight | 402.57 g/mol | [3][4] |

| Appearance | Colorless to very slightly yellow liquid | [3][5] |

| Density | 0.9670 - 0.97 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 219 °C at 5.00 mmHg; 344 °C (lit.) | [3][5] |

| Melting Point | -50 °C | [3][7] |

| Water Solubility | Insoluble/Negligible | [3][6] |

| Refractive Index | n20/D 1.445 | [6] |

| XLogP3-AA | 5.4 | [7] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of Triethylene glycol bis(2-ethylhexanoate).

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Spectra available for review to confirm the proton environments within the molecule. | [8] |

| IR Spectroscopy | Characteristic ester carbonyl (C=O) stretching bands are observed around 1730 cm⁻¹ and ether (C-O-C) vibrations around 1100 cm⁻¹. | [1] |

| Mass Spectrometry | Electron ionization mass spectra are available for fragmentation analysis. | [4] |

Synthesis of Triethylene Glycol Bis(2-Ethylhexanoate)

The synthesis of Triethylene glycol bis(2-ethylhexanoate) can be achieved through several routes, primarily direct esterification or transesterification.

A common laboratory and industrial synthesis involves the direct esterification of triethylene glycol with an excess of 2-ethylhexanoic acid.[9] Another method is the transesterification of methyl-2-ethylhexanoate with triethylene glycol.[10][11] The latter process involves heating the reactants in the presence of a catalyst, such as various carbonate salts or titanium isopropoxide, and separating the methanol (B129727) byproduct to yield the final product.[9][10][11]

The following diagram illustrates a typical synthesis workflow via transesterification:

Experimental Protocols

Detailed methodologies for the characterization of Triethylene glycol bis(2-ethylhexanoate) are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of Triethylene glycol bis(2-ethylhexanoate) by analyzing the chemical shifts and coupling constants of its protons.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of Triethylene glycol bis(2-ethylhexanoate) in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

Data Analysis: Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and splitting patterns to assign protons to their respective positions in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Triethylene glycol bis(2-ethylhexanoate), particularly the ester and ether linkages.

Methodology:

-

Sample Preparation: As the sample is a liquid, it can be analyzed neat. Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands for the functional groups. Key absorptions include the C=O stretch of the ester at approximately 1730 cm⁻¹ and the C-O-C stretch of the ether linkages around 1100 cm⁻¹.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of Triethylene glycol bis(2-ethylhexanoate) and identify any potential impurities.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: Employ a GC-MS system equipped with a capillary column (e.g., a non-polar DB-5ms or similar).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 300-320 °C and hold for several minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: The retention time of the major peak will correspond to Triethylene glycol bis(2-ethylhexanoate). The mass spectrum of this peak can be compared to a library spectrum for confirmation.[4] Minor peaks can be analyzed to identify impurities. Purity is often assessed by the area percentage of the main peak.[10]

Applications

Triethylene glycol bis(2-ethylhexanoate) is a versatile compound with a range of industrial and research applications, primarily driven by its properties as a plasticizer and solvent.[1][12]

-

Plasticizer: It is a key plasticizer for polyvinyl butyral (PVB), which is used in the interlayers of safety glass for automotive and architectural applications.[10][12] It is also used with other polymers like polyvinyl chloride (PVC) and synthetic rubber to improve flexibility and durability.

-

Viscosity Modifier: It is utilized to adjust the flow properties of liquids and pastes.[12]

-

Solvent in Synthesis: It serves as a solvent in various organic synthesis reactions.[7]

-

Extraction Processes: It has been used as a carrier in Bulk Liquid Membrane (BLM) extraction for the selective separation of metal ions.[1][7]

The following diagram illustrates the primary application areas:

Safety and Handling

Triethylene glycol bis(2-ethylhexanoate) is stable under normal temperatures and pressures.[3] It is incompatible with strong oxidizing agents.[3]

Toxicological Data

The following table summarizes available acute toxicity data.

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 31 g/kg | [3] |

| LD50 | Mouse | Oral | >3200 mg/kg | [3] |

| LD50 | Rabbit | Skin | 14100 uL/kg | [3] |

| LD50 | Guinea Pig | Dermal | >20 mL/kg | [3] |

The substance is not classified as hazardous according to GHS criteria by the majority of notifiers to ECHA. However, it may cause eye, skin, and respiratory tract irritation.[3]

Personal Protective Equipment (PPE)

When handling Triethylene glycol bis(2-ethylhexanoate), it is recommended to use appropriate personal protective equipment:

-

Eyes: Wear chemical safety goggles.[3]

-

Skin: Wear protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation occurs.[3]

Always consult the latest Safety Data Sheet (SDS) for complete and up-to-date safety information.

References

- 1. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triethylene glycol di(2-ethylhexoate) [webbook.nist.gov]

- 5. epa.gov [epa.gov]

- 6. Validated GC-MS methods to detect ethylene, diethylene, and triethylene glycol in serum, plasma, and urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]

- 8. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]

- 9. Using gc-ms and hplc-ms/ms for analyzing impurities in triethylene glycol accumulating in the process of natural gas drying | Usachev | Fine Chemical Technologies [finechem-mirea.ru]

- 10. 2,2'-Ethylenedioxydiethyl bis(2-ethylhexanoate) | C22H42O6 | CID 7185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Triethylene glycol di(2-ethylhexoate) [webbook.nist.gov]

- 12. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Synthesis of Triethylene Glycol Bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol bis(2-ethylhexanoate), also known as 3GO, 3G8, or TEG-2EH, is a high-performance plasticizer with the CAS number 94-28-0.[1] It is a colorless and odorless liquid used to enhance the flexibility, durability, and processing characteristics of various polymers.[1][2] Its primary applications are in the production of polyvinyl butyral (PVB) films for laminated safety glass in automotive and architectural industries.[3][4] This technical guide provides a detailed overview of the primary synthesis pathways for this compound, complete with experimental protocols, quantitative data, and process diagrams.

Core Synthesis Pathways

There are two primary industrial methods for the synthesis of Triethylene glycol bis(2-ethylhexanoate): direct esterification and transesterification.

Direct Esterification of Triethylene Glycol and 2-Ethylhexanoic Acid

This traditional method involves the direct reaction of triethylene glycol (TEG) with an excess of 2-ethylhexanoic acid.[3] The reaction is an equilibrium process, and to achieve high yields, the water produced as a byproduct must be continuously removed.[5]

Reaction: Triethylene Glycol + 2 2-Ethylhexanoic Acid ⇌ Triethylene Glycol Bis(2-ethylhexanoate) + 2 H₂O

Various catalysts can be employed to accelerate the reaction, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., titanium alkoxides), and solid acid catalysts like sulfated zirconia.[6][7] The choice of catalyst can influence reaction times, temperatures, and the purity of the final product.

Transesterification of Methyl-2-ethylhexanoate with Triethylene Glycol

A more recent and efficient approach involves the transesterification of methyl-2-ethylhexanoate with triethylene glycol.[8][9] This pathway is often favored due to fewer synthesis and purification steps, and it avoids the direct use of 2-ethylhexanoic acid.[3][9] The reaction produces methanol (B129727) as a byproduct, which is removed to drive the reaction to completion.[8][9]

Reaction: Triethylene Glycol + 2 Methyl-2-ethylhexanoate ⇌ Triethylene Glycol Bis(2-ethylhexanoate) + 2 Methanol

This process occurs in two main steps: the formation of a monoester intermediate followed by a second esterification to yield the desired diester.[3][9] A variety of catalysts are effective for this transformation, including carbonate salts, alkoxides, and both Brønsted and Lewis acids.[3][9]

Quantitative Data Summary

The following tables summarize the quantitative data for the two main synthesis pathways, compiled from various sources.

Table 1: Direct Esterification Reaction Parameters

| Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Titanium(IV) Isopropoxide | 220 | 300-600 hPa | 8 | - | ≥ 97 | [10] |

| p-Toluenesulfonic Acid (PTSA) | 138 | Atmospheric | 6 | 96.3 | - | [6] |

| Sulfated Zirconia | 190-220 | - | - | 98.15 | 98.5 | [7][11] |

| No Catalyst | 270-275 | Atmospheric | - | - | - | [12] |

| General Acid/Metal Catalysts | 130-230 | Atmospheric | 2.5 - 8 | - | - | [12] |

Table 2: Transesterification Reaction Parameters

| Catalyst | Temperature (°C) | Pressure | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic Acid (PTSA) | 138 | Atmospheric | 6 | 96.3 | [9] |

| Titanium Isopropoxide (Ti(OiPr)₄) | 160 | Atmospheric | 3.5 | 98 | [6] |

| Potassium Carbonate (K₂CO₃) | 100-180 | Atmospheric to 2 MPa | 2 - 8 | High | [9] |

| Cesium Carbonate (Cs₂CO₃) | 100-180 | Atmospheric to 2 MPa | 2 - 8 | High | [9] |

| Sodium Methoxide | 100-180 | Atmospheric to 2 MPa | 2 - 8 | - | [9] |

Experimental Protocols

Protocol 1: Direct Esterification using Titanium(IV) Isopropoxide Catalyst

This protocol is based on a patented laboratory-scale synthesis.[10]

-

Apparatus Setup: A heatable 2 L four-neck flask is equipped with a mechanical stirrer, an internal thermometer, and a water separator.

-

Reactant Charging: The flask is charged with triethylene glycol and a 30 mol% excess of 2-ethylhexanoic acid, based on the hydroxyl groups to be esterified.

-

Catalyst and Adsorbent Addition: 0.045 mol% of tetraisopropyl orthotitanate (based on triethylene glycol) and 1% by weight of activated carbon (based on the total reaction mixture) are added.

-

Reaction Execution:

-

The mixture is stirred and heated to 220°C under a reduced pressure of 600 hPa.

-

Water formed during the reaction is continuously removed using the water separator.

-

After 1 hour, the pressure is lowered to 400 hPa while maintaining the temperature at 220°C.

-

After an additional 3 hours, the pressure is further reduced to 300 hPa.

-

-

Reaction Monitoring and Completion: The reaction progress is monitored by weighing the collected water and by gas chromatography analysis of samples. The reaction is considered complete when the content of triethylene glycol bis(2-ethylhexanoate) is at least 97% by weight and the residual hydroxyl number is not more than 5.0 mg KOH/g. The total esterification time is approximately 8 hours.

-

Purification: Excess 2-ethylhexanoic acid is removed by distillation at 180°C and 2 hPa.

Protocol 2: Transesterification using p-Toluenesulfonic Acid (PTSA) Catalyst

This protocol describes a laboratory-scale synthesis using a Brønsted acid catalyst.[9]

-

Apparatus Setup: An open reactor is used to allow for the removal of methanol as it is produced.

-

Reactant Charging: Methyl-2-ethylhexanoate and triethylene glycol are combined in a relative mole ratio of 10:1.

-

Catalyst Addition: 5 mol% of p-toluenesulfonic acid (PTSA) is added to the mixture.

-

Reaction Execution: The mixture is heated to 138°C for 6 hours.

-

Product Analysis: The resulting reaction mixture is analyzed by gas chromatography to determine the weight percent of the product and any remaining monoester. This method yielded 96.3 wt% of the desired diester and 3.7 wt% of the monoester.

Process and Workflow Diagrams

The following diagrams illustrate the synthesis pathways and a general experimental workflow.

Caption: Direct Esterification Synthesis Pathway.

Caption: Transesterification Synthesis Pathway.

Caption: General Experimental Workflow for Ester Synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. US20200148619A1 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]

- 4. China Plasticizer 3GO, 3G8, 3GEH cas 94-28-0 Triethylene Glycol Bis (2-EthylHexanoate) factory and suppliers | Theorem [theoremchem.com]

- 5. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]

- 6. Buy Tetraethylene glycol di(2-ethylhexanoate) | 18268-70-7 [smolecule.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]

- 9. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]

- 10. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. US8399697B2 - Process for preparing polyol esters - Google Patents [patents.google.com]

Molecular structure and formula of Triethylene glycol bis(2-ethylhexanoate).

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of Triethylene glycol bis(2-ethylhexanoate). It is intended for researchers, scientists, and professionals in drug development and material science who are interested in the application and synthesis of this compound.

Molecular Structure and Chemical Formula

Triethylene glycol bis(2-ethylhexanoate), a diester of triethylene glycol and 2-ethylhexanoic acid, is a colorless and odorless liquid.[1] It is also known by other names such as Flexol plasticizer 3GO and Kodaflex TEG-EH.[2]

-

IUPAC Name: 2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethyl 2-ethylhexanoate[1]

Molecular Structure:

Physicochemical Properties

The quantitative data for Triethylene glycol bis(2-ethylhexanoate) are summarized in the table below for easy reference and comparison.

| Property | Value |

| Appearance | Colorless to pale yellow, transparent liquid[3][4][7] |

| Molecular Formula | C₂₂H₄₂O₆[1][2][3][4][5][6] |

| Molecular Weight | 402.57 g/mol [3][5][6] |

| Melting Point | -50 °C[1][6][8] |

| Boiling Point | 344 °C[6][8] |

| Density | 0.97 g/mL at 25 °C[6][8] |

| Refractive Index | 1.445 at 20 °C[6][8] |

| Flash Point | >110 °C (>230 °F)[6][8] |

| Water Solubility | Insoluble[6] |

Experimental Protocols: Synthesis

The synthesis of Triethylene glycol bis(2-ethylhexanoate) can be achieved through several methods, with direct esterification and transesterification being the most common.

3.1. Direct Esterification

This method involves the reaction of triethylene glycol with an excess of 2-ethylhexanoic acid in the presence of a catalyst.[5][9]

-

Reactants:

-

Procedure:

-

A reaction flask equipped with a stirrer, thermometer, and a water separator is charged with triethylene glycol, 2-ethylhexanoic acid, and the catalyst.[5]

-

The mixture is heated to approximately 220°C with stirring under reduced pressure (initially down to 600 hPa, then gradually to 300 hPa).[5]

-

The water formed during the reaction is continuously removed via the water separator to drive the equilibrium towards the product.[5]

-

The reaction progress is monitored by measuring the amount of water collected and by gas chromatography analysis of samples.[5]

-

The reaction is considered complete when the product purity reaches at least 97% and the residual hydroxyl number is not more than 5.0 mg KOH/g.[5]

-

After the reaction, the excess 2-ethylhexanoic acid is removed by distillation at 180°C and 2 hPa.[5]

-

3.2. Transesterification

This process involves the reaction of methyl-2-ethylhexanoate with triethylene glycol.[10][11]

-

Reactants:

-

Procedure:

-

Methyl-2-ethylhexanoate and triethylene glycol are combined to form a mixture.[10][11]

-

The mixture is heated in the presence of a catalyst to form a second mixture containing methanol (B129727) and the desired product.[10][11]

-

Methanol is separated from the mixture to yield Triethylene glycol bis(2-ethylhexanoate).[10][11]

-

Logical Workflow of Synthesis

The following diagram illustrates the logical workflow for the direct esterification synthesis of Triethylene glycol bis(2-ethylhexanoate).

Caption: Logical workflow of the direct esterification synthesis.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Triethylene glycol di(2-ethylhexoate) [webbook.nist.gov]

- 3. cn.haihangindustry.com [cn.haihangindustry.com]

- 4. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]

- 5. Triethylene glycol bis(2-ethylhexanoate) synthesis - chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. haihangchem.com [haihangchem.com]

- 8. Triethylene glycol bis(2-ethylhexanoate) CAS 94-28-0 3GEH - Buy Triethylene glycol bis(2-ethylhexanoate), 94-28-0, 3GEH Product on BOSS CHEMICAL [bosschemical.com]

- 9. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]

- 10. Synthesis of triethylene glycol bis(2-ethylhexanoate) - Eureka | Patsnap [eureka.patsnap.com]

- 11. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]

Technical Guide: Solubility of Triethylene glycol bis(2-ethylhexanoate) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Triethylene glycol bis(2-ethylhexanoate), a widely used plasticizer. While specific quantitative solubility data is not extensively available in public literature, this document outlines its general solubility in various organic solvents and furnishes a detailed experimental protocol for determining precise solubility parameters.

Introduction to Triethylene glycol bis(2-ethylhexanoate)

Triethylene glycol bis(2-ethylhexanoate), also known as TEG-EH, is a high-boiling, colorless, and odorless liquid ester.[1] It is a versatile plasticizer known for imparting excellent low-temperature flexibility and durability to polymers.[1] Its primary applications include use in polyvinyl butyral (PVB) for safety glass, as well as in synthetic rubber and PVC formulations.[1]

Chemical Structure and Properties:

-

CAS Number: 94-28-0[2]

-

Molecular Formula: C₂₂H₄₂O₆[2]

-

Molecular Weight: 402.57 g/mol [2]

-

Appearance: Clear, colorless liquid[2]

-

Boiling Point: 344 °C[3]

-

Melting Point: -50 °C[3]

-

Water Solubility: Insoluble[3]

Solubility Characteristics

Triethylene glycol bis(2-ethylhexanoate) is generally characterized by its good solubility in a range of organic solvents and its insolubility in water and mineral oil.[4][5] This selective solubility is crucial for its application in various polymer systems.

Qualitative and Quantitative Solubility Data

| Solvent Class | Specific Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 25°C) |

| Alcohols | Ethanol | Soluble | Data not available in public literature |

| Methanol | Likely Soluble | Data not available in public literature | |

| Isopropanol | Likely Soluble | Data not available in public literature | |

| Ketones | Acetone | Soluble[2] | Data not available in public literature |

| Methyl Ethyl Ketone (MEK) | Likely Soluble | Data not available in public literature | |

| Esters | Ethyl Acetate | Likely Soluble | Data not available in public literature |

| Butyl Acetate | Likely Soluble | Data not available in public literature | |

| Aromatic Hydrocarbons | Toluene | Likely Soluble | Data not available in public literature |

| Xylene | Likely Soluble | Data not available in public literature | |

| Chlorinated Solvents | Dichloromethane | Likely Soluble | Data not available in public literature |

| Chloroform | Likely Soluble | Data not available in public literature | |

| Ethers | Diethyl Ether | Slightly Soluble[6] | Data not available in public literature |

| Tetrahydrofuran (THF) | Likely Soluble | Data not available in public literature | |

| Aliphatic Hydrocarbons | Mineral Oil | Insoluble[4] | Data not available in public literature |

| Hexane | Likely Insoluble | Data not available in public literature | |

| Water | Water | Insoluble[3][7] | Data not available in public literature |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Triethylene glycol bis(2-ethylhexanoate) in various organic solvents. This protocol is based on standard laboratory practices for determining the solubility of high-boiling esters.

Objective:

To quantitatively determine the solubility of Triethylene glycol bis(2-ethylhexanoate) in a selection of organic solvents at a specified temperature (e.g., 25°C).

Materials and Equipment:

-

Triethylene glycol bis(2-ethylhexanoate) (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

-

Syringe filters (0.45 µm)

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Triethylene glycol bis(2-ethylhexanoate) to a series of vials, each containing a known volume of a specific organic solvent. The excess solute should be clearly visible as a separate phase.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Stir the mixtures using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the stirring and allow the undissolved solute to settle. If necessary, centrifuge the vials at a low speed to aid separation.

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid premature precipitation.

-

Filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.

-

Record the exact mass of the filtered solution.

-

-

Quantitative Analysis (GC-FID or HPLC):

-

Prepare a series of calibration standards of Triethylene glycol bis(2-ethylhexanoate) in the respective solvent of known concentrations.

-

Analyze the calibration standards using a validated GC-FID or HPLC method to generate a calibration curve.

-

Dilute the collected sample solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the chromatograph and determine the concentration of Triethylene glycol bis(2-ethylhexanoate).

-

-

Calculation of Solubility:

-

Calculate the original concentration of the solute in the saturated solution, accounting for any dilutions made.

-

Express the solubility in desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Triethylene glycol bis(2-ethylhexanoate).

Caption: Experimental workflow for the determination of solubility.

References

- 1. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. DETECTION OF HIGH BOILING ESTERS [epharmacognosy.com]

- 6. US3661972A - Purification of high boiling esters - Google Patents [patents.google.com]

- 7. Understanding the Dissolution Kinetics of a DINCH Plasticized PVC: Experimental Design and Applied Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Triethylene Glycol Bis(2-Ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on the thermal properties of Triethylene glycol bis(2-ethylhexanoate) and related compounds. Extensive literature searches did not yield specific quantitative thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this particular substance. Therefore, the following guide provides general characteristics, expected thermal behavior based on similar molecules, and standardized experimental protocols for its analysis.

Introduction

Triethylene glycol bis(2-ethylhexanoate), a high-boiling point ester, is utilized primarily as a plasticizer in various polymer systems. Its thermal stability is a critical parameter influencing its processing, application, and end-of-life considerations. This guide provides an overview of its known thermal properties, a discussion of its likely decomposition pathways, and detailed methodologies for its comprehensive thermal analysis.

Thermal Properties

Table 1: Reported Thermal Properties of Triethylene Glycol Bis(2-Ethylhexanoate)

| Property | Value | Source |

| Boiling Point | 344 °C | [3] |

| 381 °C at 103.2 kPa | ||

| Melting Point | -70 °C | |

| Flash Point | 199 °C (390°F) | |

| Autoignition Temperature | 385 °C (725°F) | [1] |

Note: Discrepancies in reported boiling points may be due to different measurement conditions.

Expected Thermal Decomposition Profile

Based on the chemical structure—a triethylene glycol core with two ester linkages to 2-ethylhexanoate (B8288628) side chains—a multi-stage decomposition process can be anticipated.

A TGA analysis would likely reveal a primary decomposition stage at elevated temperatures. For similar high-boiling point plasticizers, this decomposition typically occurs in the range of 200°C to 500°C. The decomposition of Triethylene glycol bis(2-ethylhexanoate) would involve the scission of the ester bonds and the ether linkages within the triethylene glycol backbone.

A DSC analysis would provide insights into the phase transitions of the material. Given its low reported melting point of -70°C, a glass transition (Tg) would be expected at a lower temperature. For a liquid sample at room temperature, the initial heating cycle in a DSC would primarily show the heat capacity of the liquid until the onset of decomposition.

Postulated Decomposition Pathway

The thermal decomposition of Triethylene glycol bis(2-ethylhexanoate) is expected to proceed through the cleavage of the ester and ether bonds. The presence of oxygen will significantly influence the decomposition products.

-

Initial Decomposition: The initial step is likely the homolytic cleavage of the C-O bond of the ester group, which is generally the weakest bond. This would lead to the formation of radicals.

-

Further Fragmentation: The resulting radicals can undergo further fragmentation, leading to the formation of smaller volatile molecules. Cleavage of the C-O bonds in the triethylene glycol backbone can also occur.

-

Influence of Atmosphere:

-

Inert Atmosphere (e.g., Nitrogen): Pyrolysis would likely result in the formation of alkenes, carboxylic acids, and smaller oxygenated compounds.

-

Oxidative Atmosphere (e.g., Air): Combustion would lead to the formation of carbon dioxide, water, and potentially other oxygenated byproducts.

-

Based on the structure, the following are potential decomposition products:

-

2-Ethylhexanoic acid

-

Triethylene glycol and its degradation products (diethylene glycol, monoethylene glycol)

-

Various hydrocarbons from the fragmentation of the ethylhexyl chain

-

Carbon oxides (CO, CO₂)

The following diagram illustrates a simplified, hypothetical decomposition pathway.

Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of Triethylene glycol bis(2-ethylhexanoate), the following experimental protocols are recommended.

Objective: To determine the thermal stability and decomposition profile of the substance by measuring mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of Triethylene glycol bis(2-ethylhexanoate) (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., 30°C).

-

Ramp up to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).

-

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum, determined from the first derivative of the TGA curve (DTG curve).

-

Mass Loss Percentages: The percentage of mass lost at different temperature intervals.

-

Residue: The amount of non-volatile material remaining at the end of the experiment.

-

To identify the decomposition products, the TGA can be coupled with a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Methodology:

-

The TGA experiment is conducted as described above.

-

The gaseous products evolved during decomposition are transferred via a heated transfer line to the MS or FTIR for analysis.

-

The resulting spectra are used to identify the chemical nature of the evolved gases at different stages of decomposition.

Objective: To determine the thermal transitions (e.g., glass transition, crystallization, melting) of the substance by measuring the heat flow into or out of a sample as a function of temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen with a constant flow rate.

-

Temperature Program (for a comprehensive analysis):

-

Equilibrate at a temperature above room temperature (e.g., 30°C).

-

Cool down to a low temperature (e.g., -120°C) at a controlled rate (e.g., 10°C/min).

-

Hold isothermally for a few minutes.

-

Heat up to a temperature below the expected decomposition range (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

-

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

-

Glass Transition Temperature (Tg): A step-change in the baseline.

-

Crystallization Temperature (Tc): An exothermic peak upon heating (cold crystallization) or cooling.

-

Melting Temperature (Tm): An endothermic peak upon heating.

-

Enthalpy Changes (ΔH): The area under the crystallization and melting peaks.

-

The diagram below illustrates a general experimental workflow for the thermal analysis of a liquid plasticizer like Triethylene glycol bis(2-ethylhexanoate).

Conclusion

While specific experimental data on the thermal stability and decomposition of Triethylene glycol bis(2-ethylhexanoate) is not widely published, its chemical structure allows for informed predictions of its behavior. It is expected to be a thermally stable compound at typical processing temperatures for many polymers, with decomposition occurring at higher temperatures. For a definitive understanding of its thermal properties, the experimental protocols outlined in this guide should be followed. The resulting data would be invaluable for researchers, scientists, and drug development professionals in optimizing its use and ensuring product stability and safety.

References

In-Depth Toxicological Profile: Triethylene Glycol Bis(2-Ethylhexanoate)

An Essential Guide for Researchers and Drug Development Professionals

Triethylene glycol bis(2-ethylhexanoate), with the CAS number 94-28-0, is a chemical compound utilized in various industrial applications. This technical guide provides a comprehensive overview of its toxicological profile, consolidating available data to inform researchers, scientists, and drug development professionals. The information presented herein is crucial for conducting thorough safety and risk assessments.

Acute Toxicity

The acute toxicity of Triethylene glycol bis(2-ethylhexanoate) has been evaluated through oral, dermal, and inhalation routes of exposure. The available data indicates a low order of acute toxicity.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 31,000 mg/kg bw | [1] |

| LD50 | Mouse | Oral | >3,200 mg/kg bw | [1] |

| LD50 | Rabbit | Dermal | 14,100 µL/kg bw | [1] |

| LD50 | Guinea Pig | Dermal | >20 mL/kg bw | [1] |

| LD50 | Rat (male/female) | Dermal | >2,000 mg/kg bw | [2] |

| LC50 | Rat (male) | Inhalation | >2,000 mg/m³ air | [2] |

Irritation and Sensitization

Skin and Eye Irritation

Skin Sensitization

A significant toxicological concern associated with Triethylene glycol bis(2-ethylhexanoate) is its potential to cause allergic contact dermatitis. A study identified it as the causative allergen in a patient with spectacle frame dermatitis.[3][4]

Repeated Dose Toxicity

Information on the repeated dose toxicity of Triethylene glycol bis(2-ethylhexanoate) is limited. However, a 2-week (10 exposures) nose-only inhalation toxicity study was conducted on male rats.

| Endpoint | Species | Route | Dose/Concentration | Observed Effects | Reference |

| 14-Day Study | Rat (male) | Inhalation (aerosol) | 0.05, 0.15, 0.5 mg/L | No treatment-related adverse effects observed. | [5] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a notable lack of specific data for Triethylene glycol bis(2-ethylhexanoate) regarding its genotoxic, carcinogenic, and reproductive or developmental effects. Most safety data sheets report "no data available" for these endpoints.[1] Information on the parent compound, triethylene glycol, suggests a low concern for these effects, but direct evidence for the bis(2-ethylhexanoate) ester is absent.[6][7]

Experimental Protocols

Detailed experimental protocols for specific studies on Triethylene glycol bis(2-ethylhexanoate) are not publicly available. However, the methodologies would likely follow standardized OECD guidelines.

Acute Dermal Irritation (Following OECD Guideline 404)

A single dose of the test substance (0.5 g) would be applied to a small area of the skin of at least one albino rabbit. The application site would be covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period. After removal of the dressing, the skin would be examined for erythema and edema at 1, 24, 48, and 72 hours, and any lesions would be scored.

Acute Eye Irritation (Following OECD Guideline 405)

A single dose of the test substance (0.1 mL) would be instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The eyes would be examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation, and the ocular lesions would be scored.

Skin Sensitization: Human Patch Test (as described in the case study)

To identify the causative allergen in a patient with spectacle frame dermatitis, scrapings from the plastic material were extracted.[3][4] The extract was analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the major chemical components. The suspected allergen, Triethylene glycol bis(2-ethylhexanoate), was then isolated and purified. A dilution series of the purified compound in a suitable vehicle (e.g., ethanol) was prepared for patch testing on the patient and control subjects. The patches were applied for a specified duration, and the skin reactions were observed and graded at defined time points (e.g., day 4).[3]

Repeated Dose Inhalation Toxicity (Based on the ECHA dossier)

Male Crl:CD®(SD)IGS BR rats (10 per group) were exposed via nose-only inhalation to aerosolized Triethylene glycol bis(2-ethylhexanoate) at target concentrations of 0.05, 0.15, or 0.5 mg/L for 6 hours/day, 5 days/week for 2 weeks.[5] A control group was exposed to filtered air. Clinical observations, body weights, and food consumption were monitored. At the end of the exposure period (and a 2-week recovery period for a subset of animals), blood was collected for hematology and clinical chemistry, and a full necropsy was performed.[5] Organ weights were recorded, and a comprehensive set of tissues was examined microscopically.[5]

Visualizations

Caption: General workflow for toxicological assessment of a chemical substance.

Caption: Proposed mechanism of skin sensitization by Triethylene glycol bis(2-ethylhexanoate).

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Triethylene glycol bis(2-ethylhexanoate) - a new contact allergen identified in a spectacle frame - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Registration Dossier - ECHA [echa.europa.eu]

- 6. Triethylene glycol HO(CH2CH2O)3H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Final report on the safety assessment of Triethylene Glycol and PEG-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Triethylene Glycol Bis(2-Ethylhexanoate): A Comprehensive Technical Review of its Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylene glycol bis(2-ethylhexanoate) (TEG-EH), a synthetic organic ester, is a versatile compound with a well-established role as a plasticizer and viscosity modifier in the polymer industry. Its unique combination of low volatility, excellent low-temperature flexibility, and compatibility with various resins makes it a critical component in the manufacturing of safety glass interlayers, industrial coatings, and synthetic rubbers. While its direct applications in drug development are not extensively documented, its function as a solvent and its role in material science may have indirect implications for pharmaceutical formulations and packaging. This technical guide provides a detailed overview of the primary applications of TEG-EH, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Applications of Triethylene Glycol Bis(2-Ethylhexanoate)

Triethylene glycol bis(2-ethylhexanoate), also known as Triethylene Glycol Di(2-Ethylhexoate), is primarily utilized for its plasticizing and solvent properties.[1] Its major applications are concentrated in the polymer and chemical industries.

Plasticizer for Polymers

The most significant application of TEG-EH is as a plasticizer, a substance added to a material to increase its flexibility, workability, and durability.[2][3]

-

Polyvinyl Butyral (PVB) Films: TEG-EH is a key plasticizer in the production of PVB films, which are essential for manufacturing laminated safety glass used in automotive windshields and architectural windows.[1][4] It imparts necessary flexibility and durability to the PVB interlayer, which helps to hold glass fragments together upon impact.[2] The low viscosity of TEG-EH facilitates its compounding with PVB resins, and its low color ensures the high clarity of the final glass product.[1]

-

Other Resins and Synthetic Rubbers: TEG-EH is also compatible with other polymers, including polyvinyl chloride (PVC) and polystyrene (PS).[3] It is used to improve the performance of synthetic rubbers and can be found in adhesives, sealants, and coatings to enhance their flexibility, especially at low temperatures.[3][4]

Viscosity Modifier

As a viscosity modifier, TEG-EH is used to control the flow properties of liquids and pastes.[2] This is particularly beneficial in the manufacturing of plastisols, where its low viscosity improves processing characteristics.[1] In industrial coatings and paints, it enhances flexibility and durability.[5]

Solvent and Carrier

TEG-EH serves as a solvent in organic synthesis and has been investigated as a carrier in extraction processes.[5][6]

-

Metal Ion Extraction: Research has demonstrated its utility as a carrier in bulk liquid membrane (BLM) systems for the selective extraction of alkali metal ions such as Na+, K+, and Li+ from aqueous solutions.[6][7] The efficiency of extraction is influenced by the choice of the organic solvent and the concentration of TEG-EH.[6]

Physicochemical and Toxicological Properties

A summary of the key quantitative data for Triethylene glycol bis(2-ethylhexanoate) is presented in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 94-28-0 | [8] |

| Molecular Formula | C22H42O6 | [8] |

| Molecular Weight | 402.57 g/mol | [9] |

| Appearance | Clear, slightly yellow liquid | [10] |

| Boiling Point | 344 °C (lit.) | [10] |

| Melting Point | -50 °C (lit.) | [10] |

| Density | 0.97 g/mL at 25 °C (lit.) | [10] |

| Flash Point | 199 °C | [] |

| Water Solubility | 0.04851 mg/L @ 25 °C (est) | [12] |

Table 2: Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 31 g/kg | [] |

| LD50 | Mouse | Oral | >3200 mg/kg | [] |

| LD50 | Rabbit | Skin | 14100 uL/kg | [] |

| LD50 | Guinea Pig | Dermal | >20 mL/kg | [] |

| LC50 | Rat | Inhalation | > 2000 mg/m³ | [13] |

| LC50 | Pimephales promelas (fathead minnow) | - | > 97 mg/L (96 h) | [13] |

| EC50 | Daphnia magna (water flea) | - | > 97 mg/L (96 h) | [13] |

| EC50 | Desmodesmus subspicatus (green algae) | - | > 55.9 mg/L (72 h) | [13] |

Role in Pharmaceutical Sciences: An Indirect Connection

Direct applications of Triethylene glycol bis(2-ethylhexanoate) in drug development as an active pharmaceutical ingredient or a primary excipient are not well-documented in publicly available literature.[2] Some sources suggest its use as an additive in the production of pharmaceuticals and cosmetics and as a solvent for the extraction and purification of biomolecules like proteins and enzymes, though specific examples are scarce.[6]

It is important to distinguish TEG-EH from its parent molecule, triethylene glycol (TEG). TEG itself has applications in pharmaceutical formulations as a solvent, co-solvent, and humectant.[10] However, the esterification with 2-ethylhexanoic acid significantly alters the physicochemical properties, making TEG-EH a much more lipophilic and less water-soluble compound, thus limiting its direct use in many conventional drug delivery systems.

The primary relevance of TEG-EH to the pharmaceutical industry likely lies in its role in the materials used for drug packaging and medical devices, where it can be used as a plasticizer.

It is also noteworthy that TEG-EH has been identified as a contact allergen in a case study involving spectacle frames, which underscores the need for careful consideration of its use in materials that come into contact with the skin.[14][15][16]

Experimental Protocols

Detailed, standardized experimental protocols for the application of Triethylene glycol bis(2-ethylhexanoate) are often proprietary and specific to the manufacturer and application. However, based on the available literature, generalized methodologies can be outlined.

Synthesis of Triethylene Glycol Bis(2-Ethylhexanoate) via Transesterification

A common method for synthesizing TEG-EH is through the transesterification of methyl-2-ethylhexanoate with triethylene glycol.[4][16][17]

Materials:

-

Methyl-2-ethylhexanoate

-

Triethylene glycol

-

Catalyst (e.g., Sodium carbonate, Cesium carbonate, Potassium carbonate, Titanium isopropoxide)[4][16][17]

-

Nitrogen gas supply

-

Reaction flask with a stirrer, condenser, and sampling port

Procedure:

-

Charge the reaction flask with methyl-2-ethylhexanoate and triethylene glycol. The molar ratio can vary, for example, a 10:1 ratio of methyl-2-ethylhexanoate to triethylene glycol has been reported.[4]

-

Add the catalyst to the mixture.

-

Heat the mixture to a temperature between 100°C and 180°C.[17]

-

Purge the system with a slow stream of nitrogen to facilitate the removal of the methanol (B129727) byproduct, which drives the reaction to completion.[4]

-

Monitor the reaction progress by sampling and analyzing the mixture (e.g., using gas chromatography) for the formation of TEG-EH and the disappearance of the reactants. The reaction time can range from 2 to 8 hours.[17]

-

Upon completion, the methanol byproduct is separated from the final mixture to yield Triethylene glycol bis(2-ethylhexanoate).[4][16][17]

-

The final product can be purified further, for instance, by washing with water to remove the catalyst.

Incorporation as a Plasticizer in PVB Film Extrusion

The general process for creating plasticized PVB films involves melt extrusion.[13]

Materials:

-

Polyvinyl butyral (PVB) resin

-

Triethylene glycol bis(2-ethylhexanoate) (plasticizer)

-

Other additives (e.g., adhesion control agents, UV absorbers, antioxidants)[13]

-

Twin-screw extruder with a slit die

Procedure:

-

The PVB resin and the TEG-EH plasticizer are fed into the inlet zone of a twin-screw extruder. This can be done in parallel or by pre-blending the resin with the plasticizer.[13]

-

Other additives can be added at this stage. For instance, an aqueous solution of an adhesion control agent like magnesium acetate (B1210297) can be metered into the inlet zone.[13]

-

The mixture is heated and melted within the extruder.

-

The molten, plasticized PVB is then forced through a slit die to form a continuous sheet.

-

The extruded sheet is cooled and collected in a winding section.

Metal Ion Extraction using a Bulk Liquid Membrane

This protocol is a generalized representation based on the principles of bulk liquid membrane extraction.[6][7]

Materials:

-

Aqueous source phase containing the metal ions of interest (e.g., Li+, Na+, K+).

-

Organic membrane phase: Triethylene glycol bis(2-ethylhexanoate) dissolved in a suitable organic solvent (e.g., 1,2-dichloroethane, chloroform, carbon tetrachloride).[6]

-

Aqueous receiving (stripping) phase.

-

A 'U' tube or a similar apparatus to separate the phases.

Procedure:

-

The organic membrane phase is placed at the bottom of the 'U' tube.

-

The aqueous source phase is carefully added to one arm of the 'U' tube.

-

The aqueous receiving phase is added to the other arm.

-

The system is agitated or stirred to facilitate the transport of the metal ions from the source phase, through the organic membrane, and into the receiving phase.

-

The transport of metal ions is driven by a concentration gradient. TEG-EH acts as a carrier, forming a complex with the metal ions at the source phase-membrane interface and releasing them at the membrane-receiving phase interface.

-

The concentration of metal ions in the source and receiving phases is monitored over time using appropriate analytical techniques (e.g., atomic absorption spectroscopy) to determine the extraction efficiency. The optimal concentration of TEG-EH has been reported to be around 1x10⁻³ M.[6]

Conclusion

Triethylene glycol bis(2-ethylhexanoate) is a commercially significant compound with well-defined applications in the polymer industry, particularly as a plasticizer for PVB films. Its properties also lend it to use as a viscosity modifier and a specialized solvent. While its direct role in drug development is currently limited, its presence in materials that may come into contact with pharmaceutical products or patients warrants an understanding of its properties. The experimental methodologies outlined in this guide provide a foundational understanding of how TEG-EH is utilized in its primary applications. Further research may yet uncover more specialized roles for this versatile ester.

References

- 1. TEG-EH (Triethylene Glycol Bis (2-EthylHexanoate)) Plasticizer | Eastman [eastman.com]

- 2. Triethylene glycol bis(2-ethylhexanoate) (94-28-0) at Nordmann - nordmann.global [nordmann.global]

- 3. Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. haihangchem.com [haihangchem.com]

- 5. Triethylene Glycol Bis(2-ethylhexanoate)|CAS 94-28-0 [benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 2,2'-Ethylenedioxydiethyl bis(2-ethylhexanoate) | C22H42O6 | CID 7185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triethylene glycol di(2-ethylhexoate) [webbook.nist.gov]

- 10. teamchem.co [teamchem.co]

- 12. US20040249068A1 - PVB film containing a plastifying agent - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. US4390594A - Plasticizers for polyvinyl butyral - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. US10829429B2 - Synthesis of triethylene glycol bis(2-ethylhexanoate) - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safety and Handling of Triethylene Glycol Bis(2-Ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Triethylene glycol bis(2-ethylhexanoate) (CAS No. 94-28-0). The information is compiled from various safety data sheets and chemical suppliers to ensure a thorough understanding of the potential hazards and the necessary measures to mitigate them. This document is intended for use by professionals in research and development environments.

Chemical Identification and Physicochemical Properties

Triethylene glycol bis(2-ethylhexanoate) is a colorless to slightly yellow, clear liquid.[1][2][3][4] It is primarily used as a plasticizer, particularly in applications requiring low-temperature flexibility and durability, such as in polyvinyl butyral (PVB) safety glass and synthetic rubber.[5] It is also utilized as a solvent in various industrial applications.[6]

Table 1: Physicochemical Properties of Triethylene Glycol Bis(2-Ethylhexanoate)

| Property | Value | References |

| Molecular Formula | C22H42O6 | [4][7] |

| Molecular Weight | 402.57 g/mol | [4][7][8] |

| Appearance | Clear, colorless to very slightly yellow liquid | [1][2][3][4] |

| Melting Point | -50 °C (lit.) | [2][3][4][9] |

| Boiling Point | 344 °C (lit.) | [2][3][4] |

| Flash Point | >230 °F (>110 °C) | [2][4] |

| Density | 0.97 g/mL at 25 °C (lit.) | [2][3][4] |

| Water Solubility | Insoluble | [2][4][9] |

| Vapor Pressure | 0.001 Pa at 25 °C | [2] |

Hazard Identification and Toxicological Data

Triethylene glycol bis(2-ethylhexanoate) is generally considered to have low acute toxicity. However, it may cause mild irritation to the eyes, skin, and respiratory and digestive tracts.[1] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[7][8][9]

Table 2: Acute Toxicity Data for Triethylene Glycol Bis(2-Ethylhexanoate)

| Exposure Route | Species | Value | References |

| Oral LD50 | Rat | 31 g/kg | [1] |

| Oral LD50 | Mouse | >3200 mg/kg | [1] |

| Dermal LD50 | Rabbit | 14100 uL/kg | [1] |

| Dermal LD50 | Guinea pig | >20 mL/kg | [1] |

| Inhalation LC50 | Rat (male) | >2000 mg/m³ air | [8] |

Table 3: Ecotoxicity Data for Triethylene Glycol Bis(2-Ethylhexanoate)

| Species | Endpoint | Value | Exposure Time | References |

| Pimephales promelas (fathead minnow) | LC50 | > 97 mg/L | 96 h | [8] |

| Daphnia magna (water flea) | EC50 | > 97 mg/L | 96 h | [8] |

| Desmodesmus subspicatus (green algae) | EC50 | > 55.9 mg/L | 72 h | [8] |

| Pseudomonas putida (bacteria) | EC10 | > 1.934 g/L | 5 h | [8] |

Experimental Protocols:

Detailed experimental protocols for the toxicological studies cited above are not publicly available in the referenced safety data sheets. These values are typically determined through standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). For specific methodological details, direct inquiry to the manufacturers or regulatory agencies that conducted the studies would be necessary.

Signaling Pathways:

The available safety and toxicological data do not indicate any specific signaling pathways that are significantly affected by Triethylene glycol bis(2-ethylhexanoate) at typical exposure levels. Its primary hazards are related to direct irritation rather than systemic toxicological effects mediated by specific biological pathways.

Safe Handling and Storage Procedures

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of personal protective equipment required for the specific handling task.

Caption: Personal Protective Equipment (PPE) decision workflow.

Handling and Storage

-

Handling: Wash hands thoroughly after handling.[1][10] Use in a well-ventilated area and avoid contact with eyes, skin, and clothing.[1][10] Avoid ingestion and inhalation.[1][10]

-

Storage: Keep containers tightly closed when not in use.[1][10] Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][9][10]

Emergency Procedures

First Aid Measures

Table 4: First Aid Procedures

| Exposure | Procedure | References |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][8][10] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [1][8][10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][8][10] |

| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][8][10] |

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8][10]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[1][10]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8][10]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure a safe and effective cleanup.

Caption: Accidental release cleanup workflow.

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1]

-

Conditions to Avoid: Incompatible materials, strong oxidants.[1]

-

Hazardous Decomposition Products: Irritating and toxic fumes and gases may be produced during a fire.[1][10]

-

Hazardous Polymerization: Will not occur.[1]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1] Disposal should be in accordance with all applicable federal, state, and local environmental regulations.[1][7][8] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7][8] Do not discharge to sewer systems.[7][8]

Regulatory Information

Triethylene glycol bis(2-ethylhexanoate) is listed on the US Toxic Substances Control Act (TSCA) inventory.[8] It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[1] No OSHA Vacated PELs are listed for this chemical.[1]